1,3-Dibrom-2,5-difluorbenzol

Übersicht

Beschreibung

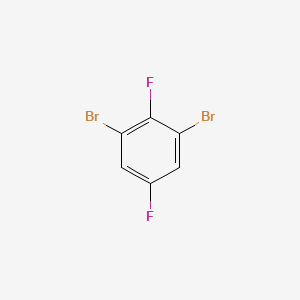

1,3-Dibromo-2,5-difluorobenzene is a useful research compound. Its molecular formula is C6H2Br2F2 and its molecular weight is 271.88 g/mol. The purity is usually 95%.

The exact mass of the compound 1,3-Dibromo-2,5-difluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Dibromo-2,5-difluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibromo-2,5-difluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1,3-Dibrom-2,5-difluorbenzol: Eine umfassende Analyse der Anwendungen in der wissenschaftlichen Forschung

Organische Synthese: this compound wird häufig als Reagenz in der organischen Synthese verwendet. Es dient als Baustein für verschiedene Pharmazeutika, Farbstoffe und andere Industriechemikalien. Seine halogenierte Struktur macht es zu einer wertvollen Verbindung zur Erleichterung von Reaktionen wie Stille-Kupplungen, die zur Herstellung komplexer organischer Moleküle verwendet werden .

Materialwissenschaften: Im Bereich der Materialwissenschaften wird this compound bei der Synthese von Materialien wie Flüssigkristallen, Polymeren und organischen Leuchtdioden (OLEDs) verwendet. Es trägt zur Entwicklung von Materialien mit verbesserter thermischer Stabilität und elektrooptischen Eigenschaften bei .

Flüssigkristallverbindungen: Diese Verbindung spielt eine wichtige Rolle bei der Herstellung von Flüssigkristallverbindungen, die eine hervorragende thermische Stabilität aufweisen. Diese Materialien sind entscheidend für Displays und andere Geräte, die eine präzise Steuerung des Lichts erfordern .

Analytische Chemie: this compound kann in der analytischen Chemie als Standard- oder Referenzmaterial in verschiedenen spektroskopischen und chromatographischen Verfahren verwendet werden, was die Identifizierung und Quantifizierung komplexer Gemische unterstützt .

Pharmazeutische Forschung: In der pharmazeutischen Forschung wird diese Verbindung zur Synthese von Zwischenprodukten verwendet, die für die Entwicklung neuer Medikamente von entscheidender Bedeutung sind. Seine Präsenz in der Molekülstruktur kann die biologische Aktivität und Pharmakokinetik potenzieller Medikamente beeinflussen .

Umweltwissenschaften: Forscher in den Umweltwissenschaften verwenden möglicherweise this compound, um Abbauprozesse und das Umweltverhalten halogenierter Verbindungen zu untersuchen. Das Verständnis dieser Prozesse ist entscheidend für die Bewertung von Umweltrisiken und die Entwicklung von Sanierungsstrategien .

Elektronikindustrie: Aufgrund seiner Rolle bei der Synthese von Materialien für OLEDs ist this compound in der Elektronikindustrie von Bedeutung. OLEDs werden in einer Vielzahl von Anwendungen verwendet, darunter Displays für Smartphones, Fernseher und Beleuchtungssysteme .

Nanotechnologie: Die Fähigkeit der Verbindung, Teil komplexer Molekülstrukturen zu bilden, macht sie in der Nanotechnologieforschung nützlich, wo sie zur Konstruktion und Synthese neuartiger Nanomaterialien mit spezifischen Eigenschaften beitragen kann .

Wirkmechanismus

Target of Action

1,3-Dibromo-2,5-difluorobenzene is an important aromatic fluorinated compound . .

Mode of Action

It is used as an organic synthesis intermediate and a pharmaceutical intermediate , suggesting that it may interact with various targets depending on the specific synthesis or pharmaceutical application.

Biochemical Pathways

As an intermediate in organic synthesis and pharmaceutical applications , it likely participates in a variety of biochemical reactions, depending on the specific context of its use.

Result of Action

As an intermediate in organic synthesis and pharmaceutical applications , its effects would likely depend on the specific reactions or processes it is involved in.

Action Environment

The action of 1,3-Dibromo-2,5-difluorobenzene can be influenced by environmental factors. It is sensitive to light, heat, and air, and may decompose when heated or exposed to light . Therefore, it should be stored in a cool, ventilated place away from fire and heat sources .

Biochemische Analyse

Biochemical Properties

1,3-Dibromo-2,5-difluorobenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain cytochrome P450 enzymes, affecting their catalytic functions. The nature of these interactions often involves the halogen atoms in the compound, which can form halogen bonds with amino acid residues in the enzyme’s active site .

Cellular Effects

The effects of 1,3-Dibromo-2,5-difluorobenzene on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression profiles. Additionally, 1,3-Dibromo-2,5-difluorobenzene can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 1,3-Dibromo-2,5-difluorobenzene exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For instance, 1,3-Dibromo-2,5-difluorobenzene has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Dibromo-2,5-difluorobenzene can change over time. The stability of this compound is influenced by factors such as light and temperature. It has been observed that prolonged exposure to light can lead to the degradation of 1,3-Dibromo-2,5-difluorobenzene, resulting in reduced efficacy in biochemical assays. Additionally, long-term studies have shown that this compound can have lasting effects on cellular function, including sustained alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1,3-Dibromo-2,5-difluorobenzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, 1,3-Dibromo-2,5-difluorobenzene can induce toxic effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective dosage range for experimental studies .

Metabolic Pathways

1,3-Dibromo-2,5-difluorobenzene is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites. These metabolic processes can influence the compound’s activity and toxicity. Additionally, 1,3-Dibromo-2,5-difluorobenzene can affect the levels of certain metabolites, thereby altering the metabolic flux within cells .

Transport and Distribution

The transport and distribution of 1,3-Dibromo-2,5-difluorobenzene within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, and its distribution is influenced by factors such as lipophilicity and molecular size. Once inside the cell, 1,3-Dibromo-2,5-difluorobenzene can accumulate in specific organelles, affecting its localization and activity .

Subcellular Localization

The subcellular localization of 1,3-Dibromo-2,5-difluorobenzene is determined by various targeting signals and post-translational modifications. This compound can be directed to specific compartments within the cell, such as the mitochondria or the endoplasmic reticulum, where it exerts its biochemical effects. The localization of 1,3-Dibromo-2,5-difluorobenzene can influence its activity and function, making it an important factor in understanding its overall impact on cellular processes .

Eigenschaften

IUPAC Name |

1,3-dibromo-2,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZSKHCRRPXONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128259-68-7 | |

| Record name | 1,3-Dibromo-2,5-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(pyridin-2-yl)piperidin-4-amine](/img/structure/B1419232.png)

![4-Chloro-2-[(oxan-4-yl)amino]benzonitrile](/img/structure/B1419233.png)

![2-[(4-Oxopentyl)oxy]benzamide](/img/structure/B1419236.png)

![3-[1-(Methylamino)ethyl]benzonitrile](/img/structure/B1419242.png)

![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B1419249.png)